2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Lacks the 3,5-dimethylphenyl group.
N-(3,5-dimethylphenyl)acetamide: Lacks the thiazole ring.
2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide: Lacks the methyl groups on the phenyl ring.
Uniqueness
The presence of both the thiazole ring and the 3,5-dimethylphenyl group in 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dimethylphenyl)acetamide provides unique steric and electronic properties, making it distinct from similar compounds. These features can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H17N5O2S |
---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H17N5O2S/c1-7-3-8(2)5-9(4-7)17-11(20)6-10-12(21)18-14(22-10)19-13(15)16/h3-5,10H,6H2,1-2H3,(H,17,20)(H4,15,16,18,19,21) |
InChI Key |
FUZUVGNENUDTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N)C |
Origin of Product |
United States |
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